2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide
Overview
Description
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide is a chemical compound with the molecular formula C13H19NO3S. It is known for its unique structure, which includes a benzofuran ring substituted with multiple methyl groups and a sulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide typically involves the reaction of 2,3,5-trimethylphenol with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield the sulfonamide . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetone to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methyl groups on the benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted benzofuran derivatives .
Scientific Research Applications
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The benzofuran ring structure also allows for interactions with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride: A related compound used as an intermediate in the synthesis of the sulfonamide.
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl: Another derivative used as a protecting group in peptide synthesis.
Uniqueness
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of a benzofuran ring with multiple methyl groups and a sulfonamide group. This structure provides distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKBZBDWCHNYFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.